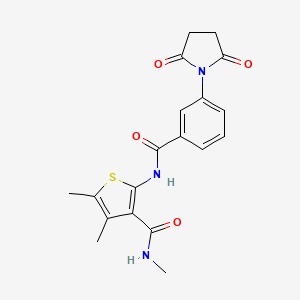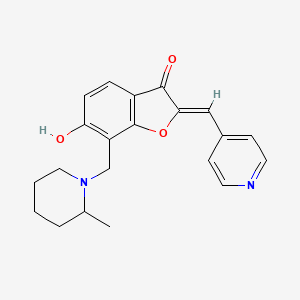![molecular formula C13H20N2O2 B2759361 tert-butyl 4-[(E)-2-cyanovinyl]piperidine-1-carboxylate CAS No. 1153949-26-8](/img/structure/B2759361.png)
tert-butyl 4-[(E)-2-cyanovinyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “tert-butyl 4-[(E)-2-cyanovinyl]piperidine-1-carboxylate” are not available, it’s worth noting that similar compounds like “tert-butyl 4- (phenylamino)piperidine-1-carboxylate” are used in the synthesis of fentanyl and its analogues . These compounds can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .Scientific Research Applications
Synthesis of Enantiopure Derivatives
Research has shown the utility of tert-butyl piperidinecarboxylate derivatives in synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, starting from common dioxopiperidinecarboxylate precursors. These compounds are crucial for the synthesis of cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine derivatives, offering a pathway to various bioactive molecules and pharmaceuticals (J. Marin et al., 2004).
Key Intermediate for Vandetanib
Tert-butyl piperidine-1-carboxylate derivatives serve as key intermediates in synthesizing Vandetanib, a medication used for certain cancer treatments. The synthesis from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution showcases the versatility of these compounds in pharmaceutical manufacturing processes (Min Wang et al., 2015).
Biologically Active Compound Synthesis
Tert-butyl piperidine-1-carboxylate derivatives are important intermediates for synthesizing biologically active compounds, such as crizotinib. Crizotinib is a therapeutic agent used in cancer treatment, demonstrating the compound's significance in drug development (D. Kong et al., 2016).
Intermediate for Anticancer Drugs
These derivatives also function as intermediates for small molecule anticancer drugs, showcasing a method for their synthesis that could potentially lead to new therapeutic agents (Binliang Zhang et al., 2018).
Structural Studies
X-ray studies of tert-butyl piperidinecarboxylate derivatives offer insights into their molecular structure, helping to guide the synthesis of beta-hydroxylated delta-lactams. These structural insights are crucial for designing compounds with desired biological activities (C. Didierjean et al., 2004).
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-butyl 4-[(E)-2-cyanovinyl]piperidine-1-carboxylate” are currently unknown . These properties are crucial for understanding the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of “this compound” are currently unknown . Understanding these effects would provide insights into the potential therapeutic or harmful effects of this compound.
Properties
IUPAC Name |
tert-butyl 4-[(E)-2-cyanoethenyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h4-5,11H,6-7,9-10H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARNBIJVAPOSJJ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)/C=C/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759279.png)

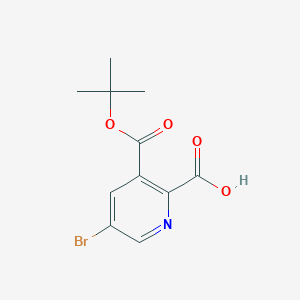
![Methyl (4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2759283.png)
![N-(4-chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2759284.png)
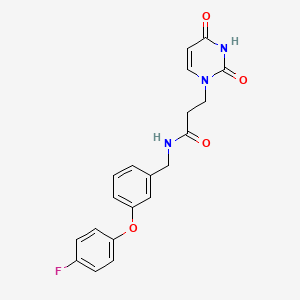
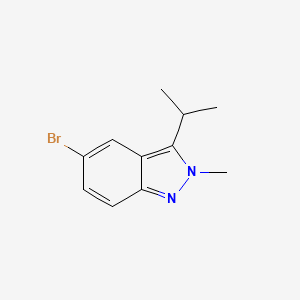


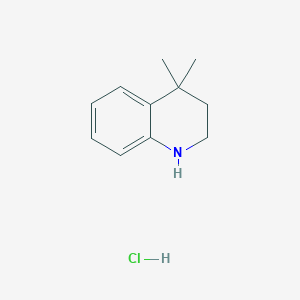
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B2759295.png)
